molecular formula C10H8ClN3O2 B1526884 N'-(2-chloroacetyl)-3-cyanobenzohydrazide CAS No. 83070-33-1

N'-(2-chloroacetyl)-3-cyanobenzohydrazide

Cat. No.: B1526884
CAS No.: 83070-33-1
M. Wt: 237.64 g/mol
InChI Key: IVENXUGGVBNFFY-UHFFFAOYSA-N
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Description

N'-(2-chloroacetyl)-3-cyanobenzohydrazide is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Biological Activity

N'-(2-chloroacetyl)-3-cyanobenzohydrazide is a chemical compound with significant potential in pharmaceutical applications, particularly in the realm of anticancer and antimicrobial activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H8ClN3O2
  • CAS Number : 83070-33-1
  • Molecular Weight : 233.64 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzohydrazide with chloroacetyl chloride. The process is characterized by the formation of a hydrazone linkage, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

A notable study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating a potent effect against tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungal strains : Candida albicans

The minimum inhibitory concentrations (MIC) for bacterial strains were reported between 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A research team conducted a study on the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Antimicrobial Screening :
    Another study assessed the antimicrobial activity against various strains. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Data Summary Table

Activity TypeTarget OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerA549 (Lung Cancer)15 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENXUGGVBNFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-cyanobenzohydrazide (1.6 g, 10.0 mmol) was added to THF (40 ml) and DMF (10 ml). TEA (1.4 ml, 10.0 mmol) was added at 0° C. followed by chloroacetyl chloride (1.0 ml, 12.6 mmol) and the reaction mixture was stirred at 0° C. for 1 h and at rt for 2 h. The THF was evaporated, water was added to the remaining mixture, followed by filtratation over celite and purification with prep. HPLC to give the title compound (1.6 g, 69%). 1H NMR (DMSO-d6): 10.62 (br s, 2 H), 8.28 (m, 1 H), 8.18 (m, 1 H), 8.08 (m, 1 H), 7.75 (t, 1 H), 4.22 (s, 2 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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reactant
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10 mL
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[Compound]
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TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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